molecular formula C17H20ClN3O3 B2937886 4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide CAS No. 1396674-47-7

4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B2937886
CAS No.: 1396674-47-7
M. Wt: 349.82
InChI Key: FLOCMDZFLIOBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a chlorine atom at position 4 and a methoxy group at position 2. The amide nitrogen is attached to a cyclohexyl ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 1. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-19-16(24-21-11)17(8-4-3-5-9-17)20-15(22)13-7-6-12(18)10-14(13)23-2/h6-7,10H,3-5,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOCMDZFLIOBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 4-chloro and 2-methoxy substitution on a benzamide core, along with a 3-methyl-1,2,4-oxadiazol-5-yl group attached to a cyclohexyl moiety. Its molecular formula is C14H18ClN3O2C_{14}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 299.76 g/mol.

Antiviral Activity

Research indicates that derivatives of benzamides, including those similar to 4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide, exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit Hepatitis B Virus (HBV) replication by increasing intracellular levels of APOBEC3G, an enzyme known for its role in antiviral defense .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. A related study highlighted that 4-chloro-benzamide derivatives demonstrated moderate to high potency against various cancer cell lines by inhibiting RET kinase activity. This suggests that compounds containing the oxadiazole ring may be promising candidates for further development in cancer therapy .

The biological activity of 4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide may involve several mechanisms:

  • Inhibition of Viral Replication : By enhancing the levels of antiviral proteins such as APOBEC3G.
  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit RET kinase activity, which is crucial in various cancers .

Case Studies and Research Findings

Several studies have explored the efficacy of benzamide derivatives:

  • Antiviral Studies : A study evaluated the anti-HBV activity of a derivative similar to the compound (IMB-0523), showing significant inhibition in vitro and in vivo using animal models .
  • Anticancer Studies : Another research focused on 1,2,4-oxadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and U-937. These findings support the potential use of oxadiazole-containing compounds in oncological therapies .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundIC50 Value (µM)Reference
AntiviralIMB-0523Not specified
Anticancer4-Chloro-benzamide Derivative0.12 - 2.78
RET Kinase Inhibition4-Chloro-benzamide DerivativeModerate to High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Bromo-N-[1-(3-Methyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl]Benzamide
  • Structural Difference : Bromine replaces chlorine at position 3.
  • Impact: Bromine’s larger atomic radius and higher lipophilicity may alter binding affinity or pharmacokinetics compared to the chloro analogue. No direct activity data are available, but halogen substitution often influences target interactions .
4-Chloro-N-(2-Methoxyphenyl)Benzamide
  • Structural Difference : Lacks the cyclohexyl-oxadiazole moiety; methoxy group is on the phenyl ring attached to the amide nitrogen.
  • Impact : Simplified structure reduces metabolic stability due to the absence of the oxadiazole heterocycle. Single-crystal X-ray studies confirm planar benzamide geometry, which may influence packing in solid-state formulations .

Variations in Heterocyclic Moieties

4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Methoxy)Benzamide (5a)
  • Structural Difference : Uses a 1,3,4-oxadiazole instead of 1,2,4-oxadiazole, with a methoxy linker.
  • Impact : The 1,3,4-oxadiazole isomer exhibits distinct electronic properties, evidenced by IR peaks at 1681 cm⁻¹ (C=N) and 1238 cm⁻¹ (C–O–C), compared to 1596 cm⁻¹ (C=N) in 1,2,4-oxadiazole derivatives . Cytotoxicity studies for 5a show moderate activity, suggesting heterocycle type influences bioactivity .
4-Chloro-N-(5-(2,3-Dichlorobenzyl)-1,3-Thiazol-2-yl)Benzamide
  • Structural Difference : Replaces oxadiazole with a thiazole ring.
  • Impact : Thiazole’s sulfur atom enhances polar interactions, but the compound’s safety profile includes skin and eye irritation hazards, highlighting heterocycle-dependent toxicity .

Modifications to the Cyclohexyl-Oxadiazole Substituent

2-Bromo-5-Methoxy-N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Benzamide
  • Structural Difference : Oxadiazole is methyl-linked to the benzamide rather than cyclohexyl.
  • Impact: Reduced steric bulk may improve solubility (molecular weight = 326.15 vs. ~408 for the target compound). No data on biological activity, but structural simplicity could facilitate synthesis .
N-{1-[3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl]Piperidin-4-yl}Pyrazine-2-Carboxamide
  • Structural Difference : Incorporates a pyridine-piperidine scaffold instead of cyclohexyl.
  • Safety data indicate respiratory irritation risks, suggesting substituent-dependent toxicity .

Antiplasmodial Analogues with Oxadiazole Motifs

1-((4,4-Difluorocyclohexyl)Methyl)-N-(1-(4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Phenethyl)Piperidin-4-yl)-1H-Benzo[d]Imidazol-2-Amine (72)
  • Structural Difference : Combines benzoimidazole and oxadiazole moieties.
  • Impact : Demonstrated multi-stage antiplasmodium activity, underscoring the oxadiazole’s role in targeting parasitic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.